molecular formula C14H20N2O2 B5886636 4-tert-butyl-N'-propanoylbenzohydrazide

4-tert-butyl-N'-propanoylbenzohydrazide

Cat. No.: B5886636
M. Wt: 248.32 g/mol
InChI Key: JSSQSHWXJDQDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N’-propanoylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a tert-butyl group attached to the benzene ring and a propanoyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-propanoylbenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with propanoyl hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of 4-tert-butyl-N’-propanoylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-propanoylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted benzohydrazides depending on the substituent introduced.

Scientific Research Applications

4-tert-butyl-N’-propanoylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in reducing the pathogenicity of certain bacteria that rely on urease activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzohydrazide
  • 4-tert-butylbenzaldehyde
  • 4-tert-butylbenzoic acid

Comparison

4-tert-butyl-N’-propanoylbenzohydrazide is unique due to the presence of both a tert-butyl group and a propanoyl group, which confer distinct chemical properties and reactivity. Compared to 4-tert-butylbenzohydrazide, it has an additional propanoyl group, enhancing its potential as an intermediate in organic synthesis. Unlike 4-tert-butylbenzaldehyde, it contains a hydrazide moiety, making it more versatile in forming derivatives.

Properties

IUPAC Name

4-tert-butyl-N'-propanoylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-5-12(17)15-16-13(18)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQSHWXJDQDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.